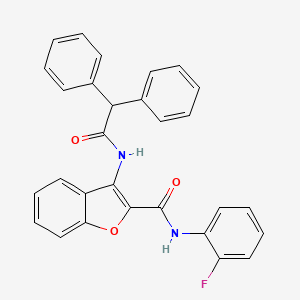

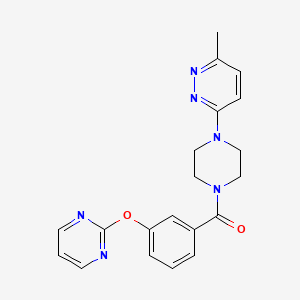

![molecular formula C20H21N3O3 B2968771 1-环己基-3-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶二嗪-2-基)脲 CAS No. 1203172-25-1](/img/structure/B2968771.png)

1-环己基-3-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶二嗪-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea” is a chemical compound. It is related to the class of compounds known as dibenzoxazepine antipsychotic agents . These compounds are selective inhibitors of the Dopamine D2 receptor .

Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry reactions . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .科学研究应用

环状二肽基脲的合成

Sañudo 等人(2006 年)的研究探索了 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的合成,这是一种通过 Ugi 反应后用重氮甲烷处理得到的新型环状二肽基脲。这项工作阐明了创建拟肽[1,2,4]三嗪的途径,展示了尿素功能在构建复杂环状结构中的新型用途,这可能对开发药物或材料产生影响 (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006)。

腈酰胺重排

Bischoff 等人(1982 年)描述了腈酰胺重排,以形成各种杂环化合物,包括环己烯基脲衍生物。这项研究提供了对腈和尿素官能团在合成化学中的灵活性和反应性的见解,为具有化学合成和药物发现潜在应用的新型化合物提供了途径 (C. Bischoff, E. Schroeder, & E. Gründemann, 1982)。

二苯并[b,f][1,4]恶二嗪的新型合成方法

Zaware 和 Ohlmeyer(2014 年)报告了一种合成 11-取代二苯并[b,f][1,4]恶二嗪的新方案,它是抗精神病药和抗抑郁药的类似物。他们的方法避免使用有害的光气,突出了为复杂杂环化合物(可作为药物开发中的先导物或用于研究生物系统中的工具)开发更安全、更高效的合成策略的重要性 (Nilesh Zaware & M. Ohlmeyer, 2014)。

催化不对称反应

Munck 等人(2017 年)探索了用环状二苯并[b,f][1,4]恶二嗪进行催化不对称氮杂-Reformatsky 反应,得到了手性乙基 2-(10,11-二氢二苯并[b,f][1,4]恶二嗪-11-基)乙酸衍生物。这项研究强调了环状脲和相关化合物在不对称合成中的潜力,为在药物化学和材料科学中具有重要意义的手性分子提供了途径 (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017)。

作用机制

Target of Action

The primary target of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.

Mode of Action

1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea interacts with the Dopamine D2 receptor as a selective inhibitor . By inhibiting this receptor, it can modulate the dopaminergic signaling pathways in the brain.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. Alterations in these pathways can lead to various central nervous system disorders .

Result of Action

The molecular and cellular effects of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea’s action are related to its inhibitory effect on the Dopamine D2 receptor. This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders associated with this pathway .

未来方向

The future directions in the research and application of this compound could involve further exploration of its pharmacological properties and potential uses in the treatment of various central nervous system disorders . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

生化分析

Biochemical Properties

It has been suggested that it may act as a selective inhibitor of the Dopamine D2 receptor . This implies that it could interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.

Cellular Effects

Given its potential role as a Dopamine D2 receptor antagonist , it could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its potential role as a Dopamine D2 receptor antagonist suggests that it may exert its effects at the molecular level by binding to the D2 receptor, inhibiting its activity, and thereby altering gene expression .

属性

IUPAC Name |

1-cyclohexyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h4-5,8-13H,1-3,6-7H2,(H,23,24)(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFANOEWDXAKJTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)

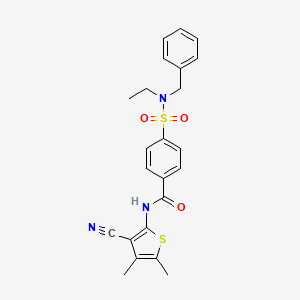

![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)